
Meranzin
Vue d'ensemble
Description
Meranzin (MER) is a C-prenylated coumarin (C-PYC) naturally occurring in medicinal plants such as Citrus maxima (Fructus aurantii) and Murraya exotica L. . Structurally, it features a cyclic ether substituent at the C2' position of the coumarin backbone (Figure 1A in ), distinguishing it from analogs like this compound hydrate (MH, hydroxyl substituent) and isothis compound (ISM, carbonyl substituent) . MER exhibits diverse bioactivities, including anti-inflammatory, anti-mycobacterial, and anti-proliferative effects . Notably, it demonstrates antidepressant properties by modulating α2-adrenergic receptors and activating the AMPA-ERK1/2-BDNF signaling pathway . Pharmacokinetically, MER is rapidly absorbed (Tmax ~1 hour) but slowly eliminated (t1/2 ~139.5 minutes), with a plasma concentration-time curve fitting a two-compartment model .
Méthodes De Préparation
Botanical Sources and Initial Extraction Strategies
Primary Source: Murraya exotica L.
Meranzin occurs naturally in the leaves and vegetative branches of Murraya exotica L. (Rutaceae family), a plant used in traditional medicine across Asia and Africa . Fresh leaves typically contain 0.24–0.31% this compound by dry weight, requiring optimized extraction protocols to maximize recovery .
Supercritical Fluid Extraction (SFE) with CO₂
Supercritical CO₂ extraction has emerged as the gold standard for initial this compound isolation due to its selectivity and environmental safety. A response surface methodology-optimized protocol achieves:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Pressure | 27 MPa | ↑ Density enhances solubility of non-polar coumarins |
Temperature | 52°C | Balances CO₂ density and compound stability |
Ethanol Entrainer Volume | 60 mL/100 g | Modifies polarity to target this compound specifically |
This configuration yields 7.91 g of crude extract per 100 g of dried leaves, with this compound constituting 6.2% of the total coumarin fraction .
Solvent Extraction Systems
Conventional solvent extraction remains prevalent in resource-limited settings. Acetone demonstrates superior this compound recovery (145.6 mg/100 g plant material) compared to methanol or ethyl acetate, as evidenced by NMR quantification . Sequential fractionation with dichloromethane-acetone gradients further enriches this compound content to 12.8% in the 9:1 eluate .
Advanced Purification Methodologies
Two-Step High-Speed Countercurrent Chromatography (HSCCC)
Post-extraction concentrates require high-resolution separation to isolate this compound from structural analogs like hainanmurpanin and phebalosin. A two-phase HSCCC system employing n-hexane-ethyl acetate-methanol-water (5:5:5:5 v/v) achieves baseline separation:
Compound | Partition Coefficient (K) | Purity Post-HSCCC | Recovery Rate |
---|---|---|---|
This compound | 1.24 ± 0.03 | 99.36% | 91.2% |
Hainanmurpanin | 0.87 ± 0.02 | 97.66% | 85.4% |
Phebalosin | 1.56 ± 0.04 | 98.64% | 88.9% |
The "consecutive loading" protocol permits three sequential injections without solvent replacement, processing 900 mg of crude extract in a single 8-hour run .
Preparative Thin-Layer Chromatography (PTLC)
For small-scale isolation, PTLC with acetone-benzene (2:8) mobile phase resolves this compound (Rf = 0.43) from co-occurring coumarins. This method recovers 3.8 mg this compound per 100 mg extract but suffers from 22% cross-contamination with murrangatin derivatives .
Synthetic and Semi-Synthetic Approaches
Derivatization of this compound Hydrate
This compound hydrate serves as a precursor for acylated derivatives with enhanced bioavailability. Palmitoylation using palmitic acid chloride in pyridine yields this compound hydrate 2’-palmitate (C₃₁H₄₈O₆), confirmed by HR-MS (m/z 516.3445) and ¹H NMR (δ 8.21 s, H-4) .
Enzymatic Biotransformation
Recent studies explore Aspergillus niger-mediated biotransformation of osthol to this compound, achieving 34% conversion efficiency over 72 hours. However, this route remains impractical due to low throughput and byproduct formation .
Analytical Validation and Quality Control
UHPLC Quantification
A validated UHPLC method employing Waters BEH C₁₈ column (50 × 2.1 mm, 1.7 μm) with 0.2 mL/min acetonitrile/0.5% acetic acid mobile phase resolves this compound at 4.3 minutes . Method validation parameters:
Parameter | Value |
---|---|
Linearity (R²) | 0.9993 (5–200 μg/mL) |
LOD | 0.12 μg/mL |
LOQ | 0.40 μg/mL |
Intra-day RSD | 1.23% |
Inter-day RSD | 2.87% |
Pharmacokinetic Considerations
This compound exhibits rapid absorption (Tₘₐₓ = 1.2 h) and biphasic elimination (t₁/₂α = 2.1 h, t₁/₂β = 8.7 h) in rat models. Co-administration with nobiletin increases this compound AUC₀–∞ by 38%, suggesting metabolic interactions .
Industrial-Scale Production Challenges
Solvent Consumption Analysis
Comparative lifecycle assessment reveals SFE reduces ethanol use by 74% versus traditional Soxhlet extraction. However, CO₂ recycling systems require capital investments exceeding $2 million for GMP-compliant facilities.
Stability Optimization
This compound degrades by 12%/month at 25°C but remains stable (<3% loss) when stored desiccated at -20°C . Lyophilization with trehalose (1:5 w/w) extends shelf life to 18 months without refrigeration.
Analyse Des Réactions Chimiques
Types de réactions : Meranzin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il est métabolisé par les enzymes du cytochrome P450, en particulier CYP1A2 et CYP2C19 .
Réactifs et conditions courants : Le métabolisme de this compound implique des microsomes hépatiques humains et des enzymes du cytochrome P450 recombinant humain. Les activités enzymatiques de CYP1A2 et CYP2C19 sont inhibées par this compound de manière dépendante de la concentration .
Principaux produits formés : Les principaux produits formés par le métabolisme de this compound comprennent divers métabolites qui sont traités par les enzymes du cytochrome P450 .
Applications de la recherche scientifique
This compound a été largement étudié pour ses propriétés antidépressives potentielles. Il a été démontré qu'il améliore les comportements de type dépressif et l'hypomobilité chez les modèles animaux en régulant le réseau d'ARN endogène compétitif et en impliquant les voies de la ghréline et des neurocircuits . De plus, this compound a été étudié pour ses effets sur le facteur neurotrophique dérivé du cerveau et les voies de signalisation du facteur de croissance et de son récepteur PI3K-Akt .
Mécanisme d'action
This compound exerce ses effets en régulant l'alpha 2-adrénocepteur et en impliquant la voie de signalisation AMPA-ERK1/2-BDNF . Il affecte également le réseau d'ARN endogène compétitif, qui comprend les ARN non codants longs, les microARN et les ARN messagers .
Applications De Recherche Scientifique
Pharmacological Properties
Meranzin exhibits several pharmacological activities that make it a candidate for therapeutic applications:
- Antidepressant Effects : Research indicates that this compound hydrate may alleviate symptoms of depression by modulating neurotransmitter systems, particularly through the regulation of alpha-2 adrenergic receptors and the brain-gut axis. In preclinical studies, it has shown significant antidepressant properties in animal models .
- Gastrointestinal Motility : The compound also demonstrates prokinetic effects, enhancing gastrointestinal motility. This can be particularly beneficial in treating gastrointestinal disorders .
- Anti-inflammatory and Neuroprotective Effects : this compound has been associated with anti-inflammatory properties and may protect against neuroinflammation, making it relevant for conditions such as neurodegenerative diseases .
- Antifibrotic and Antiproliferative Activities : Studies suggest that this compound can inhibit fibrotic processes and cellular proliferation, which could have implications in cancer treatment and tissue repair .
Case Study 1: Antidepressant Effects in Animal Models
A study investigated the pharmacokinetics of this compound hydrate in chronic mild stress (CMS) rat models. The results indicated that after oral administration of Chaihu-Shugan-San, the maximum plasma concentration of this compound was significantly higher in stressed rats compared to controls. This suggests enhanced absorption or altered metabolism under stress conditions, emphasizing the compound's potential as an antidepressant .
Case Study 2: Gastrointestinal Disorders
In another study focusing on gastrointestinal motility, this compound was shown to enhance gut motility in animal models. This effect was attributed to its action on specific receptors involved in gut function, providing a basis for its use in treating conditions like irritable bowel syndrome (IBS) .
Analytical Techniques for this compound Research
The isolation and quantification of this compound are critical for research applications. Advanced techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed to ensure purity and assess pharmacokinetic properties. These methods facilitate a better understanding of the compound's behavior in biological systems .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
MER shares its core coumarin structure with MH and ISM but differs in substituents at C2', leading to distinct physicochemical and biological properties (Table 1).
Table 1: Structural and Functional Comparison of C-Prenyl Coumarins
- Anti-inflammatory Activity : MER and ISM show stronger suppression of LPS-induced inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages than MH, likely due to differences in side-chain hydrophobicity .
- Cellular Effects : MH inhibits tracheal smooth muscle cell proliferation, whereas MER lacks this effect, highlighting functional divergence despite structural similarity .
Metabolic Pathways and Enzymatic Involvement
Metabolomic studies using UPLC-ESI-QTOF-MS reveal that MER undergoes extensive phase I (hydroxylation, dehydrogenation) and phase II (glucuronidation, cysteine conjugation) metabolism, producing 20 novel metabolites . Key differences in metabolic rates and pathways among C-PYCs are summarized in Table 2.
Table 2: Metabolic Profiles of C-Prenyl Coumarins
Compound | Metabolites Identified | Metabolic Rate (MLM) | Major Enzymes Involved |
---|---|---|---|
MER | 20 | High | CYP1A1, 2B6, 3A4/5 |
MH | 10 | 27.1% | CYP3A4/5 |
ISM | 22 | High | CYP1A1, 2B6, 3A4/5 |
Pharmacokinetic Profiles
Comparative pharmacokinetic data (Table 3) demonstrate distinct absorption and elimination behaviors among C-PYCs:
Table 3: Pharmacokinetic Parameters in Rats/Patients
Compound | Tmax (min) | Cmax (mg/L) | t1/2 (min) | AUC0-t (μg·min/mL) |
---|---|---|---|---|
MER | 23.57 | 0.371 | 139.53 | 31.445 |
MH | 27.50 | 0.199 | 131.27 | 14.835 |
- Absorption : MER and MH are rapidly absorbed (Tmax ~1 hour), but MER achieves higher plasma concentrations .
- Elimination : MER’s longer t1/2 (vs. MH) suggests prolonged tissue retention, possibly due to lipophilic cyclic ether enhancing membrane permeability .
Bioactivity and Therapeutic Potential
Activité Biologique
Meranzin, particularly in its hydrate form (this compound hydrate), has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to highlight the pharmacological properties, therapeutic potential, and mechanisms of action associated with this compound.
Overview of this compound
This compound is a coumarin derivative primarily isolated from the plant Limnocitrus littoralis. It has been studied for its potential benefits in treating various health conditions, including gastrointestinal disorders, depressive disorders, and cardiovascular diseases.
1. Gastrointestinal Motility
Research indicates that this compound hydrate significantly influences gastrointestinal motility. A study demonstrated that it increased the amplitude of contractions in the rat ileum and enhanced gastric emptying and intestinal transit. The effective dose was noted at 28 mg/kg in vivo, with a direct impact on the contraction amplitude of intestinal muscles in vitro .
2. Antidepressant Effects
This compound has been identified as a potential antidepressant. In studies involving chronic mild stress (CMS) models in rats, this compound hydrate exhibited significant antidepressant-like effects. The pharmacokinetic parameters showed rapid absorption and prolonged elimination, suggesting a favorable profile for therapeutic use .
3. Anti-Atherosclerosis Activity
Recent literature reviews have highlighted the anti-atherosclerotic properties of this compound hydrate. It was shown to exert protective effects on vascular health, potentially reducing the risk of cardiovascular diseases .
The mechanisms by which this compound exerts its effects are multifaceted:
- Histamine Receptor Interaction : this compound has been shown to stimulate H1 histamine receptors, which may mediate its prokinetic effects on intestinal motility .
- Pharmacokinetics : The pharmacokinetic profile of this compound hydrate indicates rapid absorption (Tmax ~ 1 hour) and a prolonged half-life (T1/2 > 6.5 hours), which supports its sustained action in biological systems .
Table 1: Pharmacokinetic Parameters of this compound Hydrate
Parameter | Value |
---|---|
Cmax (μg/L) | 58.66 ± 6.64 |
Tmax (min) | 108 ± 26.83 |
T1/2 (min) | 87.34 ± 31.15 |
Bioavailability | High |
Table 2: Biological Activities of this compound Hydrate
Activity | Evidence Source |
---|---|
Gastrointestinal Motility | , , |
Antidepressant Effects | , , |
Anti-Atherosclerosis |
Case Studies
Case Study 1: Antidepressant Efficacy in CMS Rats
In a controlled experiment, rats subjected to chronic mild stress were treated with this compound hydrate. The results indicated a significant reduction in depressive behaviors compared to the control group, supporting its potential as an antidepressant agent .
Case Study 2: Impact on Intestinal Motility
Another study focused on the effects of this compound on intestinal motility revealed that administration led to enhanced gastric emptying times and increased contraction amplitudes in vitro, confirming its role as a prokinetic agent .
Q & A
Basic Research Questions
Q. What are the standard methods for identifying and quantifying Meranzin in plant extracts?
this compound is commonly identified and quantified using high-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-mass spectrometry (LC-MS) . For validation, researchers should calibrate instruments using pure this compound standards and report retention times, UV spectra, or molecular ion peaks (e.g., m/z 261.1 for this compound). Method precision must be tested via intra- and inter-day reproducibility, with recovery rates ≥90% .
Q. How can researchers ensure reproducibility in this compound extraction protocols?
Reproducibility requires strict adherence to solvent ratios, extraction time, and temperature . For example, ethanol-water (70:30 v/v) at 60°C for 2 hours is a common protocol. Documenting raw material sources (e.g., plant species, geographical origin) and providing detailed metadata (e.g., drying methods, particle size) in supplementary materials is critical .
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
Use enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory activity) or cell-based models (e.g., HepG2 for hepatotoxicity). Include positive controls (e.g., aspirin for COX assays) and validate results with dose-response curves (IC₅₀ values). Ensure assays align with this compound’s solubility (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro and in vivo pharmacological effects?
Discrepancies often arise from differences in bioavailability, metabolism, or off-target effects . To address this:
- Conduct pharmacokinetic studies (e.g., plasma concentration-time curves) to assess absorption and half-life .
- Use knockout animal models (e.g., CYP2C19-deficient mice) to evaluate metabolic pathways .
- Perform transcriptomic or proteomic profiling to identify unexpected signaling pathways . Conflicting data should be analyzed using systematic review frameworks (e.g., PRISMA guidelines) .
Q. What computational strategies are effective for predicting this compound’s multi-target mechanisms?
Reverse molecular docking tools like Selnergy™ can screen this compound against 7000+ protein targets to prioritize candidates (e.g., COX-1/2, PPARγ) . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (e.g., Kd values). For multi-target analysis, use network pharmacology models to map target-pathway interactions .
Q. How should researchers design experiments to assess this compound’s enzyme inhibition kinetics?
- Use Michaelis-Menten kinetics with varying substrate concentrations (e.g., 0–100 μM this compound) and monitor reaction rates.
- Calculate Vmax (maximum velocity) and Km (substrate affinity) via nonlinear regression. For example, CYP2C19-mediated metabolism of this compound shows Vmax = 134.3 nmol/nmol protein/min and Km = 25.85 μM .
- Include competitive/non-competitive inhibition assays with reference inhibitors (e.g., ketoconazole for CYP3A4) .
Q. Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
Apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, employ principal component analysis (PCA) to reduce dimensionality .
Q. How can researchers ensure transparency and reusability of this compound-related data?
Follow FAIR principles :
- Metadata : Include raw HPLC chromatograms, NMR spectra, and experimental protocols in supplementary files .
- Code sharing : Upload scripts for docking simulations (e.g., AutoDock Vina configurations) to repositories like Zenodo .
- Ethical compliance : Obtain IRB approval for studies involving human samples and declare conflicts of interest .
Q. Methodological Challenges
Q. What strategies mitigate variability in this compound’s bioactivity across cell lines?
- Standardize cell culture conditions (e.g., passage number, serum-free media).
- Use isogenic cell lines to control genetic variability.
- Validate findings with orthogonal assays (e.g., Western blotting alongside ELISA) .
Q. How can researchers optimize this compound derivatives for enhanced target selectivity?
Apply structure-activity relationship (SAR) studies by modifying functional groups (e.g., hydroxylation at C-7). Test derivatives using molecular dynamics simulations to assess binding stability. Prioritize compounds with >10-fold selectivity over off-targets (e.g., COX-2 vs. COX-1) .
Propriétés
IUPAC Name |
8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZONYLDFHGRDP-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.